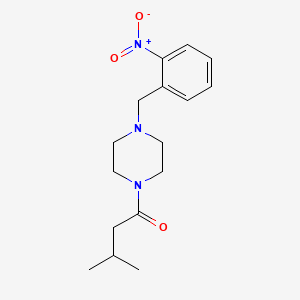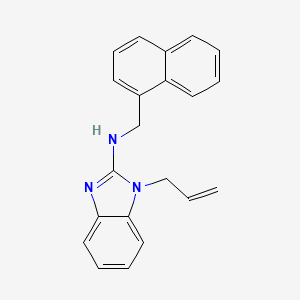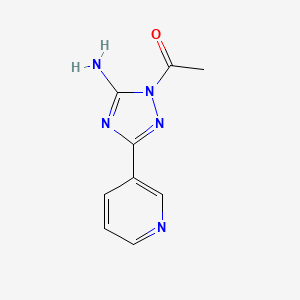
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine, also known as ANL-151, is a novel compound that has been gaining attention in the scientific community for its potential applications in various research fields.
Mécanisme D'action
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine selectively inhibits the activity of PKCε by binding to a specific site on the protein. PKCε is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of PKCε, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine can alter these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to have specific effects on cellular signaling pathways that are involved in addiction, chronic pain, and cancer. In addiction and chronic pain, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to reduce the development of tolerance and dependence, as well as alleviate pain. In cancer, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to induce cell death and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity, selectivity, and potency. However, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine also has some limitations, including its relatively short half-life and potential off-target effects.
Orientations Futures
There are several future directions for 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine research, including exploring its potential therapeutic applications in addiction, chronic pain, and cancer. Additionally, further research is needed to understand the precise mechanisms of 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's effects on cellular signaling pathways and to develop more potent and selective compounds based on 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's structure. Finally, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's potential off-target effects and toxicity need to be further investigated to ensure its safety for clinical use.
Méthodes De Synthèse
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-methylbutanoyl chloride with 2-nitrobenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The synthesis method has been optimized to produce high yields and purity of 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine.
Applications De Recherche Scientifique
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to selectively inhibit the activity of a specific protein called protein kinase C epsilon (PKCε), which is involved in the development of addiction and chronic pain. 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has also been shown to have anti-tumor effects in certain types of cancer cells.
Propriétés
IUPAC Name |
3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(2)11-16(20)18-9-7-17(8-10-18)12-14-5-3-4-6-15(14)19(21)22/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIYJPUHMCNQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354423 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
CAS RN |
5931-97-5 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)

![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)